5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
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Overview
Description
5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound with the molecular formula C14H11BrN4O and a molecular weight of 331.17 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 1H-benzimidazol-2-ylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-bromo-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone.
5-bromo-2-hydroxybenzaldehyde thiosemicarbazone: A related compound with similar chemical properties.
5-bromo-2-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazol-2-ylhydrazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZBZEXZDHJZAW-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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